molecular formula C17H19N3O5 B404339 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE

1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE

Cat. No.: B404339
M. Wt: 345.3g/mol
InChI Key: BYIKUBSLLAWFSP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methyl-6-oxopyridine-3-carboxamide in the presence of a base to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

1-METHYL-6-OXO-N'-[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3g/mol

IUPAC Name

1-methyl-6-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O5/c1-20-10-11(5-6-16(20)21)17(22)19-18-9-12-7-14(24-3)15(25-4)8-13(12)23-2/h5-10H,1-4H3,(H,19,22)/b18-9+

InChI Key

BYIKUBSLLAWFSP-GIJQJNRQSA-N

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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